2-(Ethylthio)pyrimidine-4,5,6-triamine
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often begins with different starting materials, such as ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, which is used to achieve various pyridothienopyrimidine derivatives through cyclization reactions and other transformations . Another approach involves the condensation of thiouronium salts with different reagents to create 2,4,5-tri- and 2,4,5,6-tetrasubstituted pyrimidines, which can be further modified to produce highly substituted pyrimidines and fused-heterocycle derivatives . Additionally, the synthesis of novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates has been reported using a one-pot Biginelli reaction catalyzed by silica supported Bismuth(III) triflate .
Molecular Structure Analysis
The molecular structure of 2-(ethylthio)pyrimidine-4,6-diamine (ETPD), a closely related compound, has been characterized using single-crystal X-ray diffraction, which shows that it crystallizes in the orthorhombic space group P212121 . The ground state geometry, vibrational spectra, NMR spectra, and molecular electrostatic potential (MEP) of ETPD have been thoroughly evaluated using Density Functional Theory (DFT) calculations, providing a detailed understanding of the molecule's structure and electronic properties .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives is diverse, with the ability to undergo various reactions to form new heterocyclic systems. For instance, diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate has been used to synthesize novel pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo-derivatives . The reactivity of these compounds allows for the construction of complex heterocyclic systems with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the antibacterial activity of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been evaluated, showing activity against various microbial strains . The antioxidant activity of ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates has also been investigated, identifying several compounds as potential antioxidants . These studies highlight the importance of understanding the physical and chemical properties of pyrimidine derivatives for their application in medicinal chemistry.
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
2-ethylsulfanylpyrimidine-4,5,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5S/c1-2-12-6-10-4(8)3(7)5(9)11-6/h2,7H2,1H3,(H4,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQPJAJZBUCJIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=N1)N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40823154 | |
Record name | 2-(Ethylsulfanyl)pyrimidine-4,5,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40823154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylthio)pyrimidine-4,5,6-triamine | |
CAS RN |
73000-30-3 | |
Record name | 2-(Ethylsulfanyl)pyrimidine-4,5,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40823154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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